1-(2-Chlorophenyl)cyclopropanecarbonitrile

Vue d'ensemble

Description

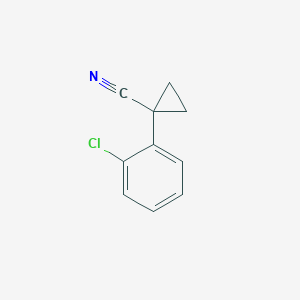

1-(2-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₀H₈ClN. It is a white or light yellow solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and dimethyl ketone but is insoluble in water .

Méthodes De Préparation

1-(2-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through the reaction of 1-(2-chlorophenyl)cyclopropane with hydrogen cyanide. This reaction typically requires an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Analyse Des Réactions Chimiques

1-(2-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

1-(2-Chlorophenyl)cyclopropanecarbonitrile serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing ketones and aldehydes.

- Reduction : Generating cyclopropyl derivatives with different functional groups.

- Substitution Reactions : Leading to various substituted cyclopropyl compounds.

These reactions illustrate its utility as a building block in synthetic chemistry, enabling the development of novel compounds with potential pharmacological activities.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit significant biological activities, including:

- Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma). The structure-activity relationship suggests that modifications to the chlorophenyl group can enhance cytotoxicity.

- Anti-inflammatory Properties : Cyclopropyl derivatives have been studied for their ability to reduce inflammatory markers in microglial cells, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Efficacy : Comparative studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria without significant cytotoxicity to human cells.

Agrochemicals

The compound is also utilized in the agrochemical industry as a precursor for synthesizing pesticides and herbicides. Its stability and reactivity make it suitable for various formulations aimed at pest control.

Case Study 1: Anticancer Potential

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant potency against colon and breast cancer cells, suggesting its potential as an anticancer agent. Further research is needed to optimize its structure for enhanced efficacy.

Case Study 2: Neuroinflammation Study

Research on cyclopropyl derivatives highlighted that analogs of this compound showed promising results in reducing inflammatory markers in microglial cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 3: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The findings revealed effective inhibition of pathogenic bacteria, positioning it as a candidate for developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Useful in oxidation, reduction, and substitution reactions |

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory properties | Reduces inflammatory markers in microglial cells | |

| Antimicrobial efficacy | Inhibits growth of pathogenic bacteria without harming human cells | |

| Agrochemicals | Precursor for pesticides/herbicides | Stability and reactivity make it suitable for formulations |

Mécanisme D'action

The mechanism by which 1-(2-Chlorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its behavior in different environments .

Comparaison Avec Des Composés Similaires

1-(2-Chlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

- 1-(2-Bromophenyl)cyclopropanecarbonitrile

- 1-(2-Fluorophenyl)cyclopropanecarbonitrile

- 1-(2-Methylphenyl)cyclopropanecarbonitrile

These compounds share a similar cyclopropane structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and reactivity, making this compound unique in its applications and behavior .

Activité Biologique

Chemical Structure and Properties

1-(2-Chlorophenyl)cyclopropanecarbonitrile is characterized by its unique cyclopropane ring structure, which contributes to its biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

- C : 10

- H : 8

- Cl : 1

- N : 1

Molecular Weight

- Approximately 179.63 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to CPC exhibit significant antimicrobial activity. A study demonstrated that derivatives of cyclopropanecarbonitriles possess inhibitory effects against various bacterial strains, suggesting that CPC may also share this property .

Anti-inflammatory Properties

CPC has been investigated for its anti-inflammatory effects. In vitro studies have shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Case Studies and Research Findings

- In Vitro Studies : A study focusing on cyclopropanecarbonitrile derivatives reported that certain compounds significantly reduced inflammation markers in LPS-stimulated rat primary microglial cells. This indicates a promising avenue for CPC as a therapeutic agent in neuroinflammatory diseases .

- Mechanistic Insights : The mechanism by which CPC exerts its effects may involve the modulation of receptor activity, particularly the formyl peptide receptor (FPR). Compounds activating FPR have shown promise in reducing inflammatory responses, highlighting the potential of CPC in similar pathways .

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against bacterial strains | |

| Anti-inflammatory | Reduced IL-1β and TNF-α levels | |

| Receptor Modulation | Potential FPR activation |

Safety and Toxicity Considerations

While the biological activities of CPC are promising, safety assessments are crucial. Historical data suggest that compounds with similar structures may exhibit varying degrees of toxicity depending on their chemical modifications. Ongoing research is necessary to establish a comprehensive safety profile for CPC.

Propriétés

IUPAC Name |

1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTBYZDCUXBPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437987 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122143-18-4 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.